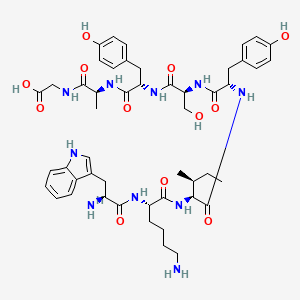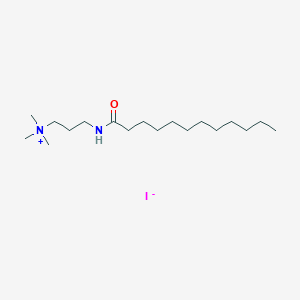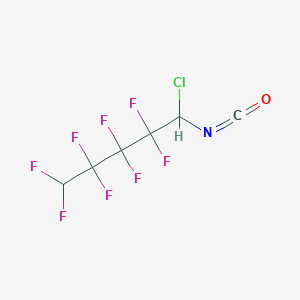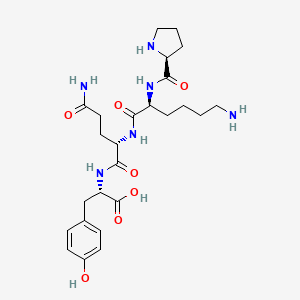
10-(3,5-Diacetylanilino)-10-oxodecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(3,5-Diacetylanilino)-10-oxodecanoic acid is a synthetic organic compound characterized by its unique molecular structure, which includes an anilino group substituted with acetyl groups at the 3 and 5 positions, and a decanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,5-Diacetylanilino)-10-oxodecanoic acid typically involves the following steps:
Formation of 3,5-Diacetylaniline: This can be achieved through the acetylation of aniline using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling with Decanoic Acid: The 3,5-diacetylaniline is then coupled with decanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
10-(3,5-Diacetylanilino)-10-oxodecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone imine derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various substituted anilino derivatives depending on the nucleophile used.
科学的研究の応用
10-(3,5-Diacetylanilino)-10-oxodecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 10-(3,5-Diacetylanilino)-10-oxodecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The decanoic acid backbone may facilitate membrane permeability, enhancing the compound’s bioavailability.
類似化合物との比較
Similar Compounds
3,5-Diacetylaniline: A precursor in the synthesis of 10-(3,5-Diacetylanilino)-10-oxodecanoic acid.
Decanoic Acid: The backbone structure of the compound.
Quinone Imines: Oxidation products of the compound.
Uniqueness
This compound is unique due to its combined structural features of an anilino group with acetyl substitutions and a decanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
489476-21-3 |
|---|---|
分子式 |
C20H27NO5 |
分子量 |
361.4 g/mol |
IUPAC名 |
10-(3,5-diacetylanilino)-10-oxodecanoic acid |
InChI |
InChI=1S/C20H27NO5/c1-14(22)16-11-17(15(2)23)13-18(12-16)21-19(24)9-7-5-3-4-6-8-10-20(25)26/h11-13H,3-10H2,1-2H3,(H,21,24)(H,25,26) |
InChIキー |
RONHYDSOWOYGOX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)


![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)



![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)
